tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Description
tert-Butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity
Properties
Molecular Formula |
C13H21F3N2O3 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C13H21F3N2O3/c1-11(2,3)21-10(19)18-6-8-4-17-5-9(7-18)12(8,20)13(14,15)16/h8-9,17,20H,4-7H2,1-3H3 |
InChI Key |
CABUOTPGVWVLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)C2(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diazabicyclo[3.3.1]nonane derivative with a trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The tert-butyl group is introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology: The compound has potential applications in the study of enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group can serve as a probe in biochemical assays to investigate enzyme activity and binding affinity.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its stability and reactivity make it a suitable candidate for the development of enzyme inhibitors and receptor modulators.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged in the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The bicyclic structure provides rigidity, which can influence the compound’s binding conformation and specificity.
Comparison with Similar Compounds
- tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
- tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Uniqueness: The presence of the trifluoromethyl group in tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate distinguishes it from similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and drug design. Additionally, the bicyclic structure provides a rigid framework that can enhance binding specificity and selectivity.
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